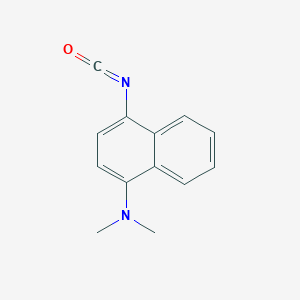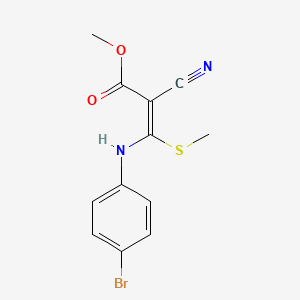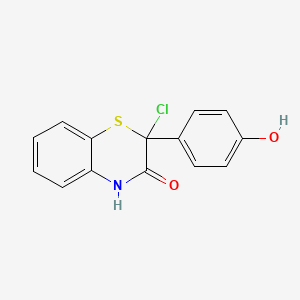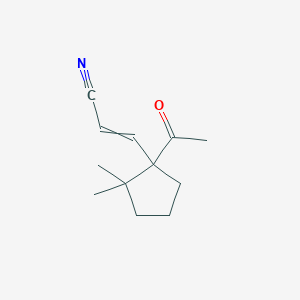
2-(Naphthalen-1-YL)-N-octadecylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-1-YL)-N-octadecylacetamide is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-YL)-N-octadecylacetamide typically involves the reaction of naphthalene derivatives with octadecylamine. One common method includes the acylation of naphthalene with octadecylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with solvents like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Naphthalen-1-YL)-N-octadecylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Reduced naphthalene derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
2-(Naphthalen-1-YL)-N-octadecylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its cytotoxic effects on cancer cells and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 2-(Naphthalen-1-YL)-N-octadecylacetamide involves its interaction with cellular components. The naphthalene ring can intercalate with DNA, disrupting its function and leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes involved in oxidative stress, providing antioxidant benefits .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with similar biological activities.
Naphthalene-1-yl-acetic acid: Another naphthalene derivative with different functional groups.
Naphthalen-1-yl-piperazine: A compound with a piperazine ring attached to the naphthalene core
Uniqueness
2-(Naphthalen-1-YL)-N-octadecylacetamide is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
109576-36-5 |
|---|---|
Molekularformel |
C30H47NO |
Molekulargewicht |
437.7 g/mol |
IUPAC-Name |
2-naphthalen-1-yl-N-octadecylacetamide |
InChI |
InChI=1S/C30H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-31-30(32)26-28-23-20-22-27-21-17-18-24-29(27)28/h17-18,20-24H,2-16,19,25-26H2,1H3,(H,31,32) |
InChI-Schlüssel |
UZEPCMQGKBGHSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]-](/img/structure/B14335269.png)

![2-[(E)-Benzylideneamino]-N-hydroxybenzamide](/img/structure/B14335285.png)
![2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol](/img/structure/B14335289.png)

acetonitrile](/img/structure/B14335301.png)



![3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine](/img/structure/B14335324.png)


![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14335345.png)

